molecular formula C16H18N2O5 B4723290 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione

1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione

Cat. No.: B4723290
M. Wt: 318.32 g/mol
InChI Key: HKQBCYCZJVWHKZ-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione, also known as API, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been found to induce the expression of antioxidant enzymes such as heme oxygenase-1, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of reactive oxygen species, inhibit the expression of inflammatory cytokines, and modulate the activity of various enzymes involved in oxidative stress and inflammation. Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione research. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a cancer treatment. Finally, research is needed to optimize the synthesis and formulation of this compound for use in various experimental settings.

Scientific Research Applications

1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer. Studies have shown that this compound can inhibit the expression of inflammatory cytokines and reduce oxidative stress, which may have therapeutic implications for diseases such as arthritis and neurodegenerative disorders. Additionally, this compound has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Properties

IUPAC Name

(5Z)-1-acetyl-5-[(3-methoxy-4-propoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-7-23-13-6-5-11(9-14(13)22-3)8-12-15(20)17-16(21)18(12)10(2)19/h5-6,8-9H,4,7H2,1-3H3,(H,17,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQBCYCZJVWHKZ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.